2-Thiazolamine, 5-methyl-N-propyl-
Description
2-Thiazolamine, 5-methyl-N-propyl- is a heterocyclic organic compound featuring a thiazole backbone (a five-membered ring containing sulfur and nitrogen atoms) with a methyl group at the 5-position and an N-propyl substituent on the amine group at position 2. Its structural modifications, such as the methyl and propyl groups, influence its physicochemical properties (e.g., solubility, lipophilicity) and reactivity, making it distinct from simpler 2-aminothiazole derivatives.
Properties
CAS No. |
167710-13-6 |
|---|---|
Molecular Formula |
C7H12N2S |
Molecular Weight |
156.25 g/mol |
IUPAC Name |
5-methyl-N-propyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C7H12N2S/c1-3-4-8-7-9-5-6(2)10-7/h5H,3-4H2,1-2H3,(H,8,9) |
InChI Key |
QWHJOWSNEIRPNF-UHFFFAOYSA-N |
SMILES |
CCCNC1=NC=C(S1)C |
Canonical SMILES |
CCCNC1=NC=C(S1)C |
Synonyms |
2-Thiazolamine, 5-methyl-N-propyl- |
Origin of Product |
United States |
Comparison with Similar Compounds
Parent Compound: 2-Aminothiazole (CAS 96-50-4)
- Structure : Basic thiazole ring with an unsubstituted amine group at position 2.
- Molecular Formula : C₃H₄N₂S (MW: 100.14 g/mol).
- Properties : Higher polarity due to the absence of alkyl substituents, leading to greater solubility in polar solvents like water.
- Electrochemical Behavior: Forms a non-conductive polymer film upon oxidation at 0.79 V (vs. Ag/AgCl) via a diffusion-controlled, irreversible process involving cation radical intermediates .
- Applications : Used as a precursor in pharmaceutical synthesis (e.g., sulfathiazole antibiotics).
However, the bulkier substituents may reduce solubility in aqueous media compared to the parent compound.
5-(2-Methylpropyl)-2-Thiazolamine (CAS 267658-06-0)
- Structure : Thiazole ring with a branched 2-methylpropyl group at position 5 and an unsubstituted amine at position 2.
- Molecular Formula : C₇H₁₂N₂S (MW: 156.25 g/mol).
- Properties : The branched alkyl chain enhances hydrophobicity and steric hindrance, likely reducing reactivity in nucleophilic substitutions compared to linear alkyl substituents.
- Applications : Investigated for agrochemical applications due to its stability and moderate bioactivity .
Comparison : While both compounds share a thiazole core, the N-propyl group in 5-methyl-N-propyl-2-thiazolamine introduces additional steric and electronic effects at the amine site, which could alter binding affinity in enzyme-targeted therapies.
N-(2-Chlorophenyl)-5-(3-Phenylpropyl)-1,3,4-Thiadiazole-2-Amine
- Structure : 1,3,4-Thiadiazole ring (a sulfur- and nitrogen-containing heterocycle) with a 3-phenylpropyl group at position 5 and a 2-chlorophenyl-substituted amine at position 2.
- Molecular Formula : C₁₇H₁₇ClN₄S (MW: 344.86 g/mol).
- Properties: The thiadiazole ring confers greater aromaticity and electron-withdrawing character compared to thiazole.
Comparison : The thiazole ring in 5-methyl-N-propyl-2-thiazolamine is less electron-deficient than thiadiazole, which may result in different redox behavior. Additionally, the absence of aromatic substituents in 5-methyl-N-propyl-2-thiazolamine reduces its capacity for π-π interactions, limiting its utility in targets requiring such binding modes.
2-Amino-5-(4-Nitrophenylsulfonyl)-Thiazole (CAS 39565-05-4)
- Structure : Thiazole ring with a 4-nitrophenylsulfonyl group at position 5 and an unsubstituted amine at position 2.
- Molecular Formula : C₉H₇N₃O₄S₂ (MW: 285.30 g/mol).
- Properties : The nitro and sulfonyl groups are strong electron-withdrawing substituents, increasing the compound’s acidity and oxidative stability.
- Applications : Used in synthetic chemistry as a reactive intermediate for sulfonamide-based drugs .
The methyl and propyl groups in 5-methyl-N-propyl-2-thiazolamine, in contrast, are electron-donating, which may facilitate cation radical formation .
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